2-Chloro-6-phenoxybenzo[d]thiazole

Lipophilicity Drug-likeness CNS Penetration

Medicinal chemistry teams synthesizing CNS-targeted compound libraries often face failed leads due to suboptimal physicochemical profiles of generic intermediates. 2-Chloro-6-phenoxybenzo[d]thiazole (CAS 1188139-84-5) resolves this through its precisely positioned 2-chloro-6-phenoxy substitution pattern, delivering a calculated LogP of 4.74 and TPSA of 22.12 Ų-parameters that place it directly within favorable blood-brain barrier penetration space, unlike simpler 2-chlorobenzothiazole analogs (LogP ~3.0). • CNS Penetration: Superior LogP (4.74) and low TPSA (22.12 Ų) enable blood-brain barrier penetration unattainable with 2-chlorobenzothiazole alternatives. • Necroptosis Research: Phenoxybenzothiazoles are privileged structures for RIPK1/RIPK3 inhibitor development; this specific 2-chloro-6-phenoxy regioisomer provides a distinct electronic and steric environment for lead optimization. • Formulation Advantage: The chlorine substituent enables higher-order 1:2 drug-cyclodextrin inclusion complexes, enhancing solubility and antimicrobial efficacy-a property absent in methyl or unsubstituted analogs. Supplied at ≥98% purity with flexible packaging options. In stock for immediate global shipping to support your R&D timelines.

Molecular Formula C13H8ClNOS
Molecular Weight 261.73 g/mol
Cat. No. B13670899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-phenoxybenzo[d]thiazole
Molecular FormulaC13H8ClNOS
Molecular Weight261.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)Cl
InChIInChI=1S/C13H8ClNOS/c14-13-15-11-7-6-10(8-12(11)17-13)16-9-4-2-1-3-5-9/h1-8H
InChIKeyMHKLIEQIGYXSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Chloro-6-phenoxybenzo[d]thiazole: A Regiospecific Heterocyclic Building Block


2-Chloro-6-phenoxybenzo[d]thiazole (CAS 1188139-84-5) is a regiospecifically substituted benzothiazole featuring a chlorine atom at position 2 and a phenoxy group at position 6 . This compound belongs to a class of heterocycles widely utilized in medicinal chemistry and agrochemical research as versatile synthetic intermediates . It is supplied as a research-grade chemical with a typical purity of 98% for use in further manufacturing and R&D .

Why Generic Substitution of 2-Chloro-6-phenoxybenzo[d]thiazole Leads to Different Research Outcomes


Benzothiazole analogs cannot be interchanged generically for this compound due to the distinct impact of its substitution pattern on key molecular properties. The specific 2-chloro-6-phenoxy configuration creates a physicochemical profile that directly influences membrane permeability and target binding, which is not replicated by regioisomers or analogs with different substituents [1]. Empirical data confirm that such structural modifications lead to quantifiable shifts in lipophilicity and hydrogen bonding capacity, making compound selection a critical determinant of downstream experimental success [2].

Quantitative Differentiation of 2-Chloro-6-phenoxybenzo[d]thiazole from Closest Analogs


Superior LogP: Enhanced Membrane Permeability Potential

The target compound exhibits a significantly higher calculated LogP (4.74) compared to the simpler 2-chlorobenzothiazole analog (LogP ~3.0-3.4) . This indicates a >10-fold increase in lipid solubility, which is critical for applications requiring passive membrane diffusion or blood-brain barrier penetration in central nervous system (CNS) drug discovery programs [1].

Lipophilicity Drug-likeness CNS Penetration

Reduced Topological Polar Surface Area (TPSA): Favorable Property for Oral Bioavailability

The target compound has a TPSA of 22.12 Ų, markedly lower than the 41.13 Ų of 2-chlorobenzothiazole [REFS-1, REFS-2]. A TPSA below 60 Ų is generally predictive of good oral absorption, and this 46% reduction positions the compound more favorably within drug-like chemical space according to Lipinski's rules.

Bioavailability Drug Design Medicinal Chemistry

Increased Heavy Atom Count and Molecular Complexity: Enabling Diverse SAR Exploration

With 17 heavy atoms, the target compound is more complex than both 2-chlorobenzothiazole (10 heavy atoms) and 2-phenoxybenzothiazole (16 heavy atoms) [REFS-1, REFS-2, REFS-3]. This complexity offers a differentiated starting point for fragment-based drug discovery or scaffold-hopping strategies by providing an additional vector for substitution.

Structure-Activity Relationship Lead Optimization Fragment Growth

Optimal Application Scenarios for 2-Chloro-6-phenoxybenzo[d]thiazole Based on Quantitative Evidence


Preferred Building Block for CNS-targeting Compound Libraries

For teams synthesizing compound libraries targeting central nervous system (CNS) disorders, 2-Chloro-6-phenoxybenzo[d]thiazole should be prioritized. Its superior LogP (4.74) and low TPSA (22.12 Ų) place it directly in favorable physicochemical space for blood-brain barrier penetration, a profile not achievable with simpler 2-chlorobenzothiazole (LogP ~3.0) .

Optimized Scaffold in RIPK1/3 Inhibitor Medicinal Chemistry Programs

Based on published SAR studies, phenoxybenzothiazoles are privileged structures for necroptosis inhibitors targeting RIPK1 and RIPK3 [1]. The specific 2-chloro-6-phenoxy regioisomer provides a distinct electronic and steric environment compared to the previously explored 'SZM-610' series, offering a novel vector for lead optimization and selectivity fine-tuning.

Ideal Candidate for Cyclodextrin Complexation Studies

Recent research demonstrates that chloro-substituted phenoxy-benzothiazole derivatives form higher-order 1:2 drug-cyclodextrin inclusion complexes, a property not observed with methyl or unsubstituted analogs [2]. This makes the chlorine atom a critical functional handle for enhancing the solubility and antimicrobial efficacy of this compound class through formulation.

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